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Compound of Interest

Compound Name:
[(tert-butoxycarbonyl)amino](3-

chlorophenyl)acetic acid

Cat. No.: B1271388 Get Quote

An In-depth Technical Guide to --INVALID-LINK--acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of --

INVALID-LINK--acetic acid, a key building block in synthetic organic chemistry and drug

discovery.

Chemical Identity and Physical Properties
--INVALID-LINK--acetic acid, also known as N-Boc-3-chlorophenylglycine, is a derivative of the

amino acid glycine.[1] The incorporation of a 3-chlorophenyl group and a tert-butoxycarbonyl

(Boc) protecting group imparts specific characteristics that are valuable in the synthesis of

complex molecules, particularly peptides.[2]

Structure:

Figure 1: Chemical Structure of --INVALID-LINK--acetic acid.

Table 1: Physical and Chemical Properties
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Property Value Source

Molecular Formula C₁₃H₁₆ClNO₄ MedchemExpress.com[1]

Molecular Weight 285.73 g/mol MedchemExpress.com[1]

CAS Number 669713-92-2 MedchemExpress.com[1]

Appearance White to off-white solid MedchemExpress.com[1]

Melting Point

No experimental data

available. For the related

compound N-tert-

butoxycarbonyl-L-

phenylalanine, the melting

point is reported as 86–88°C.

[3]

N/A

Solubility

No quantitative experimental

data available. General

solubility information for similar

compounds suggests solubility

in organic solvents like

methanol, ethanol, and

dichloromethane.

N/A

Density Predicted: 1.3 ± 0.1 g/cm³ ChemSrc

logP Predicted: 3.38 GlobalChemMall

Synthesis
While a specific, detailed experimental protocol for the synthesis of --INVALID-LINK--acetic

acid is not readily available in the searched literature, a general and widely used method for the

preparation of N-Boc protected amino acids involves the reaction of the amino acid with di-tert-

butyl dicarbonate (Boc anhydride) in the presence of a base.

General Synthetic Workflow:

Figure 2: General synthesis workflow for N-Boc protection of an amino acid.
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Detailed Experimental Protocol (General for N-Boc Protection):

A representative procedure for the N-Boc protection of an amino acid is as follows, adapted

from protocols for similar compounds:

The amino acid (1 equivalent) is dissolved in a mixture of an organic solvent (e.g., dioxane,

tetrahydrofuran) and water.

A base, such as sodium bicarbonate or triethylamine (2-3 equivalents), is added to the

solution.

Di-tert-butyl dicarbonate (1.1-1.5 equivalents), dissolved in the same organic solvent, is

added dropwise to the stirred solution at room temperature.

The reaction mixture is stirred for several hours or overnight until the reaction is complete, as

monitored by thin-layer chromatography (TLC).

The organic solvent is removed under reduced pressure.

The aqueous residue is acidified to a pH of 2-3 with a cold aqueous solution of a weak acid,

such as citric acid or potassium bisulfate.

The product is then extracted with an organic solvent like ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product can be purified by crystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane) or by column chromatography.[3]

Spectroscopic Data
No specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for --

INVALID-LINK--acetic acid was found in the searched literature. However, the expected

spectral characteristics can be predicted based on its structure and data from analogous

compounds.

Expected ¹H NMR Spectral Features:
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Aromatic protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the

protons on the 3-chlorophenyl ring.

α-proton: A signal for the proton on the carbon adjacent to the carboxylic acid and the

nitrogen (methine proton), likely appearing as a doublet or singlet depending on coupling.

Amide proton: A broad singlet for the NH proton of the carbamate.

tert-Butyl protons: A characteristic singlet at approximately δ 1.4 ppm integrating to nine

protons.

Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ >10 ppm).

Expected ¹³C NMR Spectral Features:

Carbonyl carbons: Signals for the carboxylic acid and the carbamate carbonyls in the range

of δ 170-180 ppm and δ 155-160 ppm, respectively.

Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm).

α-carbon: A signal for the carbon attached to the carboxylic acid and nitrogen.

tert-Butyl carbons: Signals for the quaternary carbon and the methyl carbons of the Boc

group.

Expected IR Spectral Features:

N-H stretch: A peak around 3300 cm⁻¹.

C=O stretches: Strong absorptions for the carboxylic acid and carbamate carbonyl groups

around 1700-1750 cm⁻¹.

C-O stretch: Absorption for the ester-like bond of the carbamate.

Aromatic C-H and C=C stretches.

Expected Mass Spectrometry Data:
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The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such

as [M+H]+ and [M+Na]+.

Applications in Research and Drug Development
--INVALID-LINK--acetic acid is a valuable building block in the synthesis of peptides and other

complex organic molecules. The Boc protecting group is stable under a variety of reaction

conditions but can be easily removed under acidic conditions, making it ideal for multi-step

syntheses.[2]

The presence of the 3-chlorophenyl moiety can influence the pharmacological properties of the

final compound, potentially enhancing binding affinity to biological targets or improving

metabolic stability. Non-natural amino acids like this are frequently incorporated into peptide-

based drug candidates to modulate their activity, selectivity, and pharmacokinetic profiles.

While specific biological activities for this compound are not widely reported, related Boc-

protected amino acids have been investigated for their potential antimicrobial properties.

Logical Relationship in Peptide Synthesis:

(tert-butoxycarbonyl)aminoacetic acid Peptide Coupling Reaction
(e.g., with another amino acid)

Acidic Deprotection
(Removal of Boc group) Further Peptide Chain Elongation Final Peptide with

3-Chlorophenylglycine Residue

Click to download full resolution via product page

Figure 3: Role of --INVALID-LINK--acetic acid in peptide synthesis.

Safety and Handling
Detailed toxicology data for this specific compound is not available. As with all laboratory

chemicals, it should be handled with appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated

area or a fume hood.

This technical guide provides a summary of the available information on --INVALID-LINK--

acetic acid. Further experimental investigation is required to fully characterize its physical,

chemical, and biological properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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